molecular formula C12H23NO2 B1380042 Ethyl 3-amino-3-cyclohexylbutanoate CAS No. 1512113-65-3

Ethyl 3-amino-3-cyclohexylbutanoate

Cat. No.: B1380042
CAS No.: 1512113-65-3
M. Wt: 213.32 g/mol
InChI Key: AZKHYVVOGIYWTL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-cyclohexylbutanoate is an organic compound with the molecular formula C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl group, and an ester functional group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-cyclohexylbutanoate typically involves the reaction of cyclohexylamine with ethyl 3-bromobutanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexylamine attacks the electrophilic carbon of the ethyl 3-bromobutanoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-cyclohexylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-cyclohexylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-cyclohexylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-phenylbutanoate
  • Ethyl 3-amino-3-methylbutanoate
  • Ethyl 3-amino-3-isopropylbutanoate

Uniqueness

Ethyl 3-amino-3-cyclohexylbutanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

ethyl 3-amino-3-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h10H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKHYVVOGIYWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-cyclohexylbutanoate
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